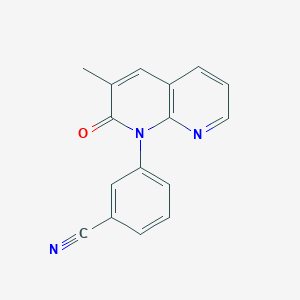
3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: Methylation reactions using reagents like methyl iodide.
Attachment of the Benzonitrile Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile: Lacks the methyl group.
3-(3-Methyl-1,8-naphthyridin-1(2H)-yl)benzonitrile: Lacks the oxo group.
Uniqueness
The presence of both the methyl and oxo groups in 3-(3-Methyl-2-oxo-1,8-naphthyridin-1(2H)-yl)benzonitrile may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
CAS No. |
113168-76-6 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-(3-methyl-2-oxo-1,8-naphthyridin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3O/c1-11-8-13-5-3-7-18-15(13)19(16(11)20)14-6-2-4-12(9-14)10-17/h2-9H,1H3 |
InChI Key |
SWJJUEQTOMRLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















